N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemical compound that belongs to the class of triazole derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be studied for its potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by methylation.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2-methoxyphenyl acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-((4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the methyl group on the triazole ring.
N-(2-methoxyphenyl)-2-((5-methyl-1,2,4-triazol-3-yl)thio)acetamide: Different position of the methyl group on the triazole ring.
Uniqueness
N-(2-methoxyphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring also adds to its distinct properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-13-12(16-15-8)19-7-11(17)14-9-5-3-4-6-10(9)18-2/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQOFODJFOXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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